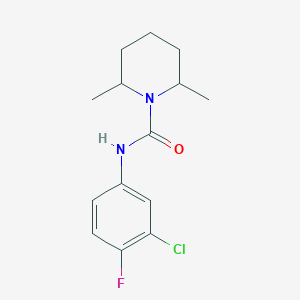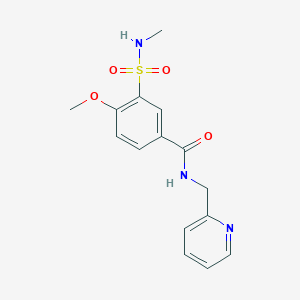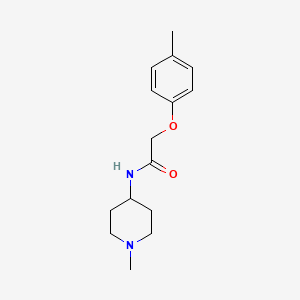![molecular formula C21H30N2O3 B5290644 1-[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-propan-2-yloxyethanone](/img/structure/B5290644.png)
1-[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-propan-2-yloxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-propan-2-yloxyethanone is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of a methoxyphenyl group and a diazatricycloundecane core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-propan-2-yloxyethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Diazatricycloundecane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic structure.
Introduction of the Methoxyphenyl Group: This step is achieved through electrophilic aromatic substitution reactions, where the methoxy group is introduced to the phenyl ring.
Attachment of the Propan-2-yloxyethanone Moiety: This final step involves the reaction of the intermediate with propan-2-yloxyethanone under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-propan-2-yloxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-propan-2-yloxyethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-propan-2-yloxyethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,3R,6R)-3-(4-hydroxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-propan-2-yloxyethanone
- 1-[(2R,3R,6R)-3-(4-chlorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-propan-2-yloxyethanone
Uniqueness
The uniqueness of 1-[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-propan-2-yloxyethanone lies in its specific substitution pattern and the presence of the methoxy group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(2R,3R,6R)-3-(4-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-propan-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-14(2)26-13-19(24)23-12-18(15-4-6-17(25-3)7-5-15)21-20(23)16-8-10-22(21)11-9-16/h4-7,14,16,18,20-21H,8-13H2,1-3H3/t18-,20+,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYKQMIZFFWJKQ-CEWLAPEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)N1CC(C2C1C3CCN2CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCC(=O)N1C[C@H]([C@@H]2[C@H]1C3CCN2CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(3-FLUOROPHENYL)PIPERAZINE-1-CARBOXAMIDE](/img/structure/B5290565.png)
![N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-PHENYLPROPANAMIDE](/img/structure/B5290570.png)
![N-[(4-ethoxy-3-methylphenyl)sulfonyl]alanine](/img/structure/B5290585.png)

![N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide](/img/structure/B5290600.png)
![1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5290604.png)
![N-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5290611.png)
![8-bromo-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole hydrochloride](/img/structure/B5290625.png)


METHANONE](/img/structure/B5290640.png)
![N-[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B5290651.png)
![8-[3-fluoro-5-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5290658.png)
![6-(cyclopentylamino)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5290674.png)
